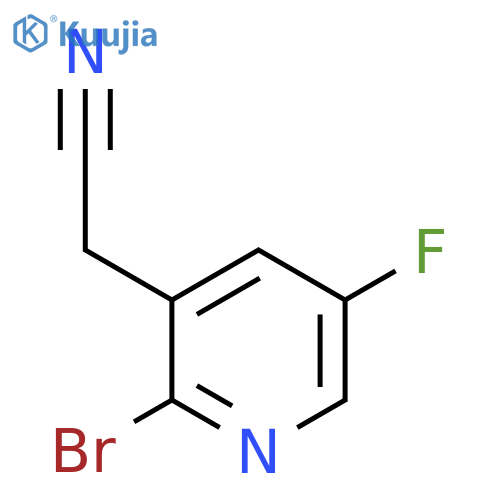

Cas no 1227607-56-8 (2-Bromo-5-fluoropyridine-3-acetonitrile)

1227607-56-8 structure

商品名:2-Bromo-5-fluoropyridine-3-acetonitrile

CAS番号:1227607-56-8

MF:C7H4BrFN2

メガワット:215.022463798523

CID:4913894

2-Bromo-5-fluoropyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-fluoropyridine-3-acetonitrile

-

- インチ: 1S/C7H4BrFN2/c8-7-5(1-2-10)3-6(9)4-11-7/h3-4H,1H2

- InChIKey: QPKSOOHQIKTHIT-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=CN=1)F)CC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 36.7

2-Bromo-5-fluoropyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000195-500mg |

2-Bromo-5-fluoropyridine-3-acetonitrile |

1227607-56-8 | 97% | 500mg |

$1009.40 | 2023-09-03 | |

| Alichem | A026000195-1g |

2-Bromo-5-fluoropyridine-3-acetonitrile |

1227607-56-8 | 97% | 1g |

$1848.00 | 2023-09-03 | |

| Alichem | A026000195-250mg |

2-Bromo-5-fluoropyridine-3-acetonitrile |

1227607-56-8 | 97% | 250mg |

$659.60 | 2023-09-03 |

2-Bromo-5-fluoropyridine-3-acetonitrile 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1227607-56-8 (2-Bromo-5-fluoropyridine-3-acetonitrile) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量